molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No. B1654307
CAS RN: 21987-33-7
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
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Patent
US04555581

Procedure details

1290 g (15 Mol) methylacrylate is prepared and 67.5 g (0.5 Mol) AlCl3 added thereto and dissolved with stirring. At 20° to 25° C., 1050 g (15.4 Mol) furane is added drop-wise during cooling. The temperature is maintained at 20° C. until the exothermic reaction is finished, after which stirring is continued for a further hour at 20° C. and then for 3 hours at 10° C. 300 g water is then added, the organic phase separated, and the unconverted furane and the methylacrylate distilled off under a pressure of 10 Torr and at a bath temperature of 60° C. in a rotary evaporator. Finally, the vacuum is lowered to 1 Torr and further volatile components drawn off. The crude product is passed to a thin-film evaporator under a vacuum of 1 Torr and a thermostatically controlled temperature of 95° C. A distillation temperature of approximately 70° C. is used. The 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene is obtained in a yield of 1060 g (45.9% theoretical).
Quantity
1050 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
67.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH2:6]>[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:2][O:1][C:5](=[O:6])[CH:4]=[CH2:3].[C:2]([CH:3]1[CH2:4][CH:2]2[O:1][CH:5]1[CH:4]=[CH:3]2)([O:1][CH3:5])=[O:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1050 g
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
67.5 g
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
during cooling
STIRRING
Type
STIRRING
Details
after which stirring
WAIT
Type
WAIT
Details
is continued for a further hour at 20° C.
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DISTILLATION
Type
DISTILLATION
Details
the unconverted furane and the methylacrylate distilled off under a pressure of 10 Torr and at a bath temperature of 60° C.
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is passed to a thin-film evaporator under a vacuum of 1 Torr
CUSTOM
Type
CUSTOM
Details
a thermostatically controlled temperature of 95° C
CUSTOM
Type
CUSTOM
Details
A distillation temperature of approximately 70° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mol
AMOUNT: MASS 1290 g
YIELD: CALCULATEDPERCENTYIELD 292.2%
Name
Type
product
Smiles
C(=O)(OC)C1C2C=CC(C1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.